3-(3-Aminopropoxy)propanoic acid hydrochloride
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Overview
Description
3-(3-Aminopropoxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and an ether linkage in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopropanol displaces the chlorine atom in 3-chloropropanoic acid, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, alkylated derivatives
Scientific Research Applications
3-(3-Aminopropoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into various binding sites. The carboxyl group can participate in acid-base reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propylamino)propanoic acid hydrochloride
- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(3-Aminopropoxy)propanoic acid hydrochloride is unique due to its combination of an amino group and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-(3-aminopropoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c7-3-1-4-10-5-2-6(8)9;/h1-5,7H2,(H,8,9);1H |
InChI Key |
GWFRKRUTNSGMJM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCC(=O)O.Cl |
Origin of Product |
United States |
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